3-hydroxy-7-(p-tolyl)furo[3,2-d]pyrimidine-2,4(1H,3H)-dione
Overview
Description
3-hydroxy-7-(p-tolyl)furo[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of furo[3,2-d]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-7-(p-tolyl)furo[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloro-2-methoxyacetophenone with pyrrolidine to form an intermediate, which is then cyclized with benzoyl isocyanate and ammonium acetate to yield the desired compound . The reaction conditions often include the use of solvents like chloroform and catalysts such as boron tribromide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as electrocatalytic methodologies, can be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-7-(p-tolyl)furo[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-hydroxy-7-(p-tolyl)furo[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an inhibitor of aldose reductase, making it a candidate for the treatment of diabetes and related complications.
Agriculture: It has been studied for its herbicidal and fungicidal properties, which can be useful in developing new agrochemicals.
Materials Science: The compound’s unique structure allows it to be used in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-hydroxy-7-(p-tolyl)furo[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, as an aldose reductase inhibitor, the compound binds to the enzyme’s active site, preventing the reduction of glucose to sorbitol. This inhibition helps in managing complications associated with diabetes . The molecular pathways involved include the polyol pathway, which is crucial in the development of diabetic complications.
Comparison with Similar Compounds
Similar Compounds
Furo[3,2-d]pyrimidines: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities.
Dihydrocyclopenta[d]pyrimidines: These are another class of fused heterocycles with potential herbicidal and fungicidal activities.
Uniqueness
3-hydroxy-7-(p-tolyl)furo[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
3-hydroxy-7-(4-methylphenyl)-1H-furo[3,2-d]pyrimidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4/c1-7-2-4-8(5-3-7)9-6-19-11-10(9)14-13(17)15(18)12(11)16/h2-6,18H,1H3,(H,14,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGCIABZEPVWCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=COC3=C2NC(=O)N(C3=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50658691 | |
Record name | 3-Hydroxy-7-(4-methylphenyl)furo[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50658691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
824983-99-5 | |
Record name | 3-Hydroxy-7-(4-methylphenyl)furo[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50658691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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